(4-Chloropyridin-3-yl)(phenyl)methanone
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Overview
Description
(4-Chloropyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C12H8ClNO. It is a member of the aryl-phenylketones class, which are aromatic compounds containing a ketone substituted by one aryl group and a phenyl group . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Chloropyridin-3-yl)(phenyl)methanone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxime or hydrazone derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for halogen substitution reactions.
Major Products
Oxidation: Oxime and hydrazone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4-Chloropyridin-3-yl)(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it can act as an epoxide hydrolase inhibitor, which catalyzes the final step in the biosynthesis of proinflammatory mediators like leukotriene B4 . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A related compound with similar chemical properties but different applications.
(4-Fluorophenyl)(pyridin-4-yl)methanone: Another aryl-phenylketone with different substituents and applications.
(4-Aminophenyl)(phenyl)methanone: A compound with an amino group instead of a chlorine atom, leading to different chemical reactivity and applications.
Uniqueness
(4-Chloropyridin-3-yl)(phenyl)methanone is unique due to its specific combination of a pyridine ring and a phenyl group with a chlorine substituent. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
109575-05-5 |
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Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(4-chloropyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-7-14-8-10(11)12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YNTFTCRPLXGFTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
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